molecular formula C9H13ClN4 B11817816 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine

5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine

Cat. No.: B11817816
M. Wt: 212.68 g/mol
InChI Key: DOCAMKZACJRXOQ-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a piperidinyl group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of a chlorinating agent. For example, the reaction of 6-methyl-1,2,4-triazine-3,5-diamine with thionyl chloride can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Setup: Mixing the precursors in a suitable solvent.

    Chlorination: Adding a chlorinating agent like thionyl chloride.

    Cyclization: Heating the mixture to promote cyclization.

    Purification: Isolating the product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The triazine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(piperidin-1-yl)-1,2,4-triazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-3-(piperidin-1-yl)-1,2,4-triazine: Lacks the methyl group, which can influence its chemical properties.

    5-Chloro-6-methyl-1,2,4-triazine: Lacks the piperidinyl group, affecting its solubility and interaction with biological targets.

Uniqueness

5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and piperidinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

5-chloro-6-methyl-3-piperidin-1-yl-1,2,4-triazine

InChI

InChI=1S/C9H13ClN4/c1-7-8(10)11-9(13-12-7)14-5-3-2-4-6-14/h2-6H2,1H3

InChI Key

DOCAMKZACJRXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=N1)N2CCCCC2)Cl

Origin of Product

United States

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